5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid
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Overview
Description
5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid: is a heterocyclic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 1-tert-butylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are typical.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Esters and amides of the carboxylic acid group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures. Its unique functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperazine and pyridine rings are common motifs in bioactive molecules .
Medicine: Medicinal chemists explore this compound for its potential therapeutic applications, including as a scaffold for drug development. Its derivatives may exhibit activity against various diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and anticancer properties.
Imidazo[4,5-c]pyridine: Exhibits similar pharmacological potential and is used in the development of various therapeutic agents.
Uniqueness: 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a piperazine ring and a pyridine ring with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and the development of novel compounds with enhanced biological activity .
Properties
Molecular Formula |
C14H21N3O2 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-(4-tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)17-8-6-16(7-9-17)11-4-5-12(13(18)19)15-10-11/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI Key |
NKLCNKLEEWUUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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